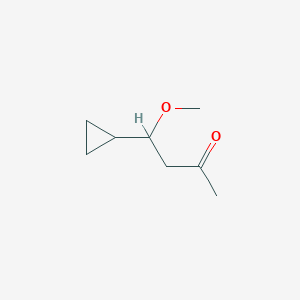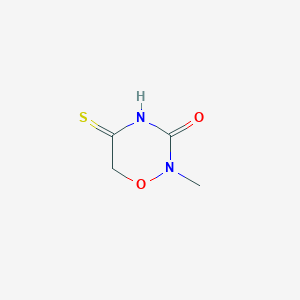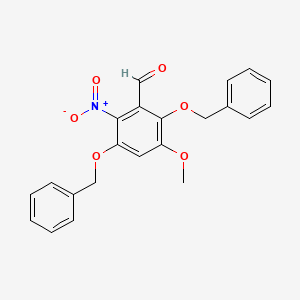
2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde: is an organic compound with a complex structure that includes benzyloxy, methoxy, and nitro functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a benzyloxy-substituted benzaldehyde, followed by methoxylation. The reaction conditions often require the use of strong acids for nitration and bases for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzoic acid.
Reduction: Formation of 2,5-Bis(benzyloxy)-3-methoxy-6-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds with specific properties.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological activity. It may also be explored for its potential as a precursor to bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can influence the compound’s binding affinity to different enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
- 2,5-Bis(benzyloxy)benzoic acid
- 2,5-Bis(benzyloxy)-3-methoxybenzaldehyde
- 2,5-Bis(benzyloxy)-6-nitrobenzaldehyde
Comparison: Compared to its analogs, 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60582-32-3 |
|---|---|
Fórmula molecular |
C22H19NO6 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5-methoxy-2-nitro-3,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19NO6/c1-27-20-12-19(28-14-16-8-4-2-5-9-16)21(23(25)26)18(13-24)22(20)29-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clave InChI |
SVHQGOFAFHCHKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


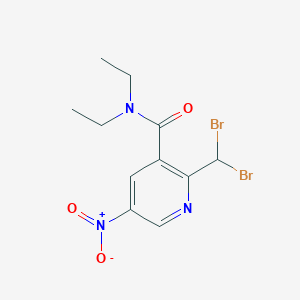


![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

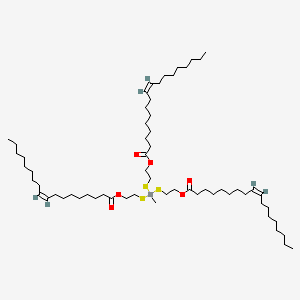
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
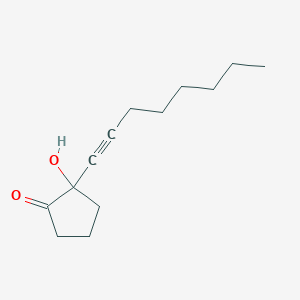
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)


